molecular formula C4H11ClN2O B1625536 O-Isopropylisoureahydrochloride CAS No. 28811-41-8

O-Isopropylisoureahydrochloride

Cat. No. B1625536
CAS RN: 28811-41-8
M. Wt: 138.59 g/mol
InChI Key: KZINBWYVWZDIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Isopropylisoureahydrochloride is a chemical compound that is used as an intermediate in the production of crop protection and pharmaceuticals . It has been described in several papers, but until recently, it was not possible to obtain pure O-Isopropylisoureahydrochloride in crystalline form .


Synthesis Analysis

The synthesis of O-Isopropylisoureahydrochloride involves the reaction of cyanamide, chloroformamide hydrochloride, and isopropanol . This is followed by the addition of an aprotic organic solvent, and then cooling and crystallization to yield O-Isopropylisoureahydrochloride .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of O-Isopropylisoureahydrochloride include the reaction of cyanamide, chloroformamide hydrochloride, and isopropanol . The specific mechanisms of these reactions would require further study.

properties

CAS RN

28811-41-8

Product Name

O-Isopropylisoureahydrochloride

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

propan-2-yl carbamimidate;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H

InChI Key

KZINBWYVWZDIMJ-UHFFFAOYSA-N

SMILES

CC(C)OC(=N)N.Cl

Canonical SMILES

CC(C)OC(=N)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Furthermore, JP-A-9-12530 discloses a production method of O-isopropyl-isourea hydrochloride using chloroform amidinium chloride. According to this method, a high purity crystalline O-isopropyl-isourea hydrochloride is obtained at a yield of 82% by the reaction of chloroform amidinium chloride, cyanamide and isopropyl alcohol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chloroform amidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.